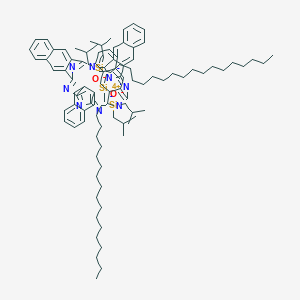
Iso-bosinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Iso-bosinc involves multiple steps. One common method includes the ammonolysis of phthalonitrile in methanol and sodium methoxide to form 1,3-diiminoisoindolline. This intermediate is then refluxed with silicon tetrachloride in quinoline to produce the desired compound . Industrial production methods often involve solvent extraction and several purification steps to ensure high purity .
Analyse Chemischer Reaktionen
Iso-bosinc undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. It is primarily used as a photosensitizer in photodynamic therapy for tumor treatment. Its intense far-red absorption and emission features make it distinct from other phthalocyanines, allowing for effective photothermal and photoimmunotherapy . Additionally, it is used in photovoltaics, optoelectronics, and photocatalysis due to its unique optical and electronic properties .
Wirkmechanismus
The mechanism of action of Iso-bosinc involves its role as a photosensitizer. Upon exposure to light, it generates reactive oxygen species that can induce cell death in targeted tumor cells. This process involves the activation of molecular pathways, including the caspase-3 pathway, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Iso-bosinc is unique compared to other silicon phthalocyanines due to its specific substituents and molecular structure. Similar compounds include Bis(trihexylsiloxy)silicon 2,3-naphthalocyanine and other silicon-based phthalocyanines used in photodynamic therapy . These compounds share similar photophysical properties but differ in their chemical stability and biological efficacy.
Eigenschaften
CAS-Nummer |
133063-13-5 |
|---|---|
Molekularformel |
C100H134N8O2Si3 |
Molekulargewicht |
1564.4 g/mol |
IUPAC-Name |
bis(2-methylpropyl)-octadecyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+) |
InChI |
InChI=1S/C48H24N8.2C26H55OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(27,23-25(2)3)24-26(4)5;/h1-24H;2*25-26H,6-24H2,1-5H3;/q-2;2*-1;+4 |
InChI-Schlüssel |
CTZCIINFSBLHAS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
Key on ui other cas no. |
133063-13-5 |
Synonyme |
is(di-isobutyloctadecylsiloxy)-2,3-naphthalocyanato silicon bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine iso-BOSiNc isoBOSINC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















